molecular formula C12H13ClN4S B13347103 6-Chloro-N4-cyclopropyl-N4-(thiophen-3-ylmethyl)pyrimidine-2,4-diamine

6-Chloro-N4-cyclopropyl-N4-(thiophen-3-ylmethyl)pyrimidine-2,4-diamine

Cat. No.: B13347103
M. Wt: 280.78 g/mol
InChI Key: MJIBDCTWANJCKV-UHFFFAOYSA-N
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Description

6-Chloro-N4-cyclopropyl-N4-(thiophen-3-ylmethyl)pyrimidine-2,4-diamine is a heterocyclic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a chloro group, a cyclopropyl group, and a thiophen-3-ylmethyl group. Its molecular formula is C12H13ClN4S, and it has a molecular weight of 280.78 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N4-cyclopropyl-N4-(thiophen-3-ylmethyl)pyrimidine-2,4-diamine typically involves the reaction of appropriate pyrimidine derivatives with cyclopropyl and thiophen-3-ylmethyl substituents. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N4-cyclopropyl-N4-(thiophen-3-ylmethyl)pyrimidine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: H2O2, KMnO4

    Reducing agents: LiAlH4, NaBH4

    Nucleophiles: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

6-Chloro-N4-cyclopropyl-N4-(thiophen-3-ylmethyl)pyrimidine-2,4-diamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Chloro-N4-cyclopropyl-N4-(thiophen-3-ylmethyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-N4-cyclopropyl-N4-(thiophen-2-ylmethyl)pyrimidine-2,4-diamine
  • N4-Cyclopropyl-6-(2,3-dichlorophenyl)pyrimidine-2,4-diamine

Uniqueness

6-Chloro-N4-cyclopropyl-N4-(thiophen-3-ylmethyl)pyrimidine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H13ClN4S

Molecular Weight

280.78 g/mol

IUPAC Name

6-chloro-4-N-cyclopropyl-4-N-(thiophen-3-ylmethyl)pyrimidine-2,4-diamine

InChI

InChI=1S/C12H13ClN4S/c13-10-5-11(16-12(14)15-10)17(9-1-2-9)6-8-3-4-18-7-8/h3-5,7,9H,1-2,6H2,(H2,14,15,16)

InChI Key

MJIBDCTWANJCKV-UHFFFAOYSA-N

Canonical SMILES

C1CC1N(CC2=CSC=C2)C3=CC(=NC(=N3)N)Cl

Origin of Product

United States

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